4-(2-Aminoethyl)benzolsulfonylfluorid-Hydrochlorid

Übersicht

Beschreibung

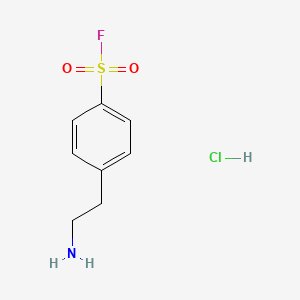

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, also known as AEBSF, is a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity is similar to the inhibitor PMSF, but AEBSF is more stable at low pH values .

Molecular Structure Analysis

The molecular formula of AEBSF is C8H10FNO2S·HCl . This indicates that it contains eight carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, two oxygen atoms, one sulfur atom, and one chloride atom.Chemical Reactions Analysis

AEBSF is an irreversible serine protease inhibitor . It has been shown to inhibit trypsin, chymotrypsin, plasmin kallikrein, and thrombin . The inhibition constants are similar to those of phenylmethanesulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP) .Physical And Chemical Properties Analysis

AEBSF is a powder with a melting point of 183-191 °C . It is soluble in water up to 50 mg/mL and is stable for up to six months if stored refrigerated at a pH of less than 7 .Wissenschaftliche Forschungsanwendungen

Protease-Inhibition in der biochemischen Forschung

AEBSF HCl wird häufig als Protease-Inhibitor in der biochemischen Forschung eingesetzt. Es ist besonders effektiv bei der Verhinderung des Abbaus empfindlicher Proteine während der Zelllyse und Protein-Extraktionsprozesse . Durch die Hemmung von Serinproteasen gewährleistet AEBSF HCl die Stabilität von Proteinproben, was für die anschließende Analyse wie Western Blotting oder Massenspektrometrie entscheidend ist.

Rolle bei der Proteinreinigung

Im Bereich der Proteinreinigung dient AEBSF HCl als Schutzmittel, um den proteolytischen Abbau zu verhindern. Diese Anwendung ist entscheidend für die Aufrechterhaltung der Integrität von Proteinen während der Reinigungsschritte, die häufig Säulenchromatographie und andere Trenntechniken umfassen .

Hemmung der Fibrinogen-Gerinnungsaktivität

AEBSF HCl wurde zur Untersuchung der Hemmung von Serinproteinasen aus Schlangengift (SVSPs) eingesetzt. Diese Enzyme sind bekanntermaßen an der Fibrinogen-Gerinnungsaktivität beteiligt, und AEBSF HCl hilft beim Verständnis ihres Wirkmechanismus durch die selektive Hemmung dieser Proteasen .

Anwendungen in der medizinischen Forschung

In der medizinischen Forschung wird AEBSF HCl zur Hemmung von Enzymen eingesetzt, die eine Rolle bei Krankheitsprozessen spielen. So wurde es beispielsweise eingesetzt, um den Abbau von acyliertem Ghrelin, einem Hormon, das an der Appetitregulierung beteiligt ist, zu verhindern, und so bei Studien zu Fettleibigkeit und Stoffwechsel zu helfen .

Enzym-Mechanismus-Studien

AEBSF HCl ist von entscheidender Bedeutung für die Untersuchung der Mechanismen von Serinproteasen. Durch die irreversible Bindung an das aktive Zentrum dieser Enzyme können Forscher ihre Substratspezifität und katalytischen Mechanismen untersuchen, was für die Medikamentenentwicklung unerlässlich ist .

Anwendung in der Zellkultur

In der Zellkultur wird AEBSF HCl eingesetzt, um Proteasen zu hemmen, die während des Zellwachstums und der Zellteilung freigesetzt werden können. Dies stellt sicher, dass die kultivierten Zellen gesund bleiben und die von ihnen exprimierten Proteine nicht abgebaut werden, was für die Produktion hochwertiger biologischer Produkte wichtig ist .

Einsatz in der Apoptose-Forschung

Es wurde berichtet, dass AEBSF HCl die TNF-α-induzierten Apoptose-Eigenschaften in humanen Magenkarzinomzellen hemmt. Diese Anwendung ist für die Krebsforschung von Bedeutung, da das Verständnis der Zelltodwege zur Entwicklung neuer therapeutischer Strategien führen kann .

Veterinärmedizinische Anwendungen

In der Veterinärmedizin wurde festgestellt, dass AEBSF HCl die Lebensdauer von Mäusen mit akuter Toxoplasmose verlängert. Dies deutet auf eine mögliche Rolle von AEBSF HCl bei der Behandlung von parasitären Infektionen bei Tieren hin, was Auswirkungen auf die Tiergesundheit und zoonotische Krankheiten haben könnte .

Safety and Hazards

Zukünftige Richtungen

AEBSF is extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . This serine protease, located in the Golgi apparatus, is responsible for activating the sterol regulatory element-binding proteins (SREBP) . By selectively inhibiting S1P, AEBSF can be used to characterize the downstream result of SREBP inhibition and its influence on cholesterol regulation .

Wirkmechanismus

Target of Action

AEBSF HCl is a broad-spectrum inhibitor of serine proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin . These enzymes play crucial roles in various biological processes, such as digestion, blood clotting, and immune response.

Mode of Action

AEBSF HCl acts as an irreversible inhibitor of serine proteases. It covalently modifies the hydroxyl group of serine residues, leading to the inhibition of these enzymes . The inhibition constants of AEBSF HCl are similar to those of phenylmethanesulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP) .

Biochemical Pathways

By inhibiting serine proteases, AEBSF HCl can affect multiple biochemical pathways. For instance, it can inhibit the lysis of leukemic cells by human macrophages without inhibiting the secretion of TNF-α and IL-1β . It also inhibits the constitutive production of Aβ by directly inhibiting β-secretase in different human cell lines .

Result of Action

The inhibition of serine proteases by AEBSF HCl can lead to various molecular and cellular effects. For example, it has been reported to prolong the lifespan of mice with acute toxoplasmosis . It also inhibits all features of TNF-α-induced apoptosis in SNU-16 human gastric adenocarcinoma cells .

Action Environment

AEBSF HCl is stable in water for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH.

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)benzenesulfonyl fluoride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S.ClH/c9-13(11,12)8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDABNWSWOHGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)S(=O)(=O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184830 | |

| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30827-99-7 | |

| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30827-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pefabloc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030827997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pefabloc SC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonyl fluoride, 4-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-aminoethyl)benzenesulfonylfluoride hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHA6VL95HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

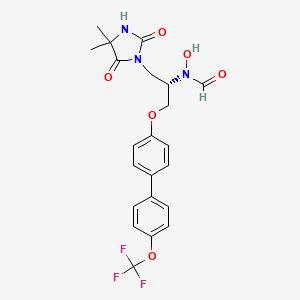

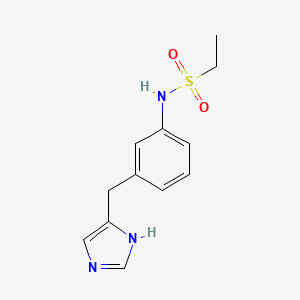

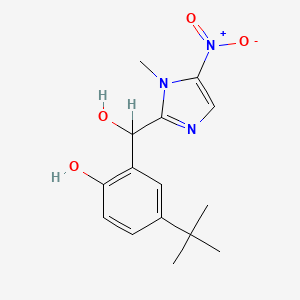

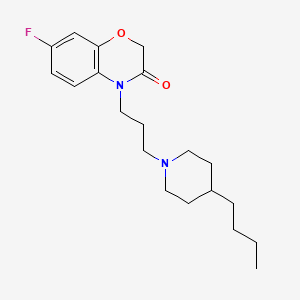

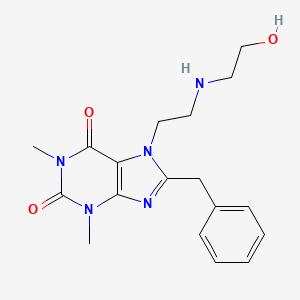

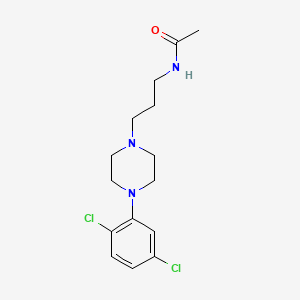

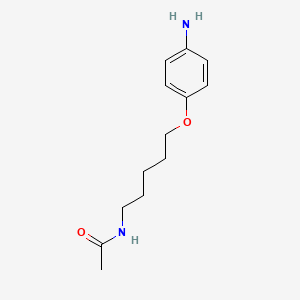

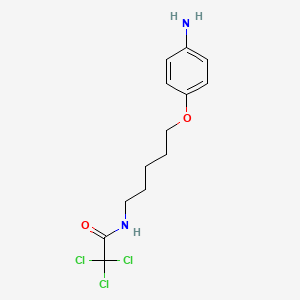

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?

A1: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride acts as a potent, irreversible inhibitor of serine proteases. [, , , , , , , , , , , ] It forms a covalent bond with the serine residue in the active site of these enzymes, effectively blocking their catalytic activity. [, ]

Q2: How does inhibition of serine proteases by 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride affect cellular processes?

A2: The downstream effects depend on the specific serine protease targeted. 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride has been shown to:

- Block maturation of Amyloid Precursor Protein (APP) and reduce amyloid-beta (Aβ) peptide secretion: This is relevant to Alzheimer's disease research. []

- Inhibit mineral crystal nucleation in bone formation: This is linked to the role of SKI-1, a serine protease involved in mineralization. [, ]

- Disrupt airway epithelial barrier function induced by house dust mites: This implicates a PAR2/TLR4/PGC-1α-dependent pathway in asthma. []

- Impair the ability of Sarcocystis neurona merozoites to invade and divide in host cells: This suggests a role for serine proteases in parasite infection. []

Q3: Does 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride affect other protease classes?

A3: While primarily a serine protease inhibitor, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride can impact other proteases depending on the context:

- Cysteine proteases: In some cases, it showed no effect on cysteine proteases [, ], but in others, it demonstrated some inhibitory activity. [, ]

- Aspartic proteases: Generally, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride doesn't significantly inhibit aspartic proteases. [, , ]

- Metalloproteases: Limited or no inhibitory effect on metalloproteases has been reported. [, , ]

Q4: What is the molecular formula and weight of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?

A4: The molecular formula is C8H11FN2O2S • HCl, and the molecular weight is 254.71 g/mol.

Q5: Is there any spectroscopic data available for 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?

A5: While specific spectroscopic data (NMR, IR) is not extensively detailed within the provided research, FTIR analysis has been used to confirm the covalent bonding of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride to vascular prosthesis surfaces during modification. []

Q6: Does 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride have any catalytic properties?

A6: No, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is not a catalyst. It is an inhibitor, meaning it slows down or stops a chemical reaction. It specifically inhibits serine proteases by binding to their active site and preventing them from acting on their substrates.

Q7: What are some research applications of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride?

A7: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is a valuable tool in various research areas:

- Alzheimer's disease: Studying Aβ peptide production and APP processing. []

- Bone formation: Investigating the role of SKI-1 in mineralization and bone-related gene expression. [, ]

- Asthma: Elucidating the pathways of airway inflammation and barrier dysfunction. []

- Parasitology: Understanding the role of serine proteases in parasite host cell invasion. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride](/img/structure/B1664310.png)